

Fabrication of Spiropyran Hexyl Methacrylate-Containing Polymer Films: Application Notes and Protocols

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Compound of Interest

Compound Name: *Spiropyran hexyl methacrylate*

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These application notes provide detailed protocols for the fabrication and characterization of photoresponsive polymer films containing **spiropyran hexyl methacrylate**. The unique photochromic properties of these films, which allow for reversible changes in color and wettability upon exposure to light, make them highly valuable for a range of applications, including smart coatings, sensors, and platforms for controlled cell adhesion and drug delivery.

Introduction

Spiroyrans are a class of photochromic molecules that can reversibly switch between two isomers—a colorless, nonpolar spiropyran (SP) form and a colored, polar merocyanine (MC) form—upon stimulation by light.^{[1][2]} This isomerization leads to significant changes in the molecule's structure, polarity, and absorption spectrum. By incorporating spiropyran moieties into polymer chains, it is possible to create "smart" materials that respond to optical stimuli.

This document details the fabrication of polymer films from **spiropyran hexyl methacrylate** (SPHMA). The hexyl methacrylate component provides a flexible polymer backbone, while the spiropyran unit imparts photoswitchable properties. These films can be used to create surfaces with tunable wettability, where UV irradiation induces a change from a more hydrophobic to a more hydrophilic state, a process that is reversible with visible light.^{[1][3][4][5][6]} Such dynamic

surfaces are of great interest in biomedical research for applications such as controlling cell adhesion and fabricating microfluidic devices.

Key Materials and Equipment

Materials

- 1-(6-hydroxyhexyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-benzopyran]
- Methacryloyl chloride
- Triethylamine (TEA)
- Anhydrous dichloromethane (DCM)
- Anhydrous tetrahydrofuran (THF)
- Magnesium sulfate (MgSO₄)
- Ethyl α -bromoisobutyrate (EBiB)
- Copper(I) bromide (CuBr)
- N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
- Toluene
- Methanol
- Silicon wafers or glass slides
- Deionized water

Equipment

- Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
- Magnetic stirrer with heating plate

- Schlenk line or glovebox for inert atmosphere reactions
- Rotary evaporator
- Column chromatography setup
- Nuclear Magnetic Resonance (NMR) spectrometer
- Fourier-Transform Infrared (FTIR) spectrometer
- UV-Vis spectrophotometer
- Spin coater
- Contact angle goniometer
- UV lamp (e.g., 365 nm)
- Visible light source (e.g., white light lamp)

Experimental Protocols

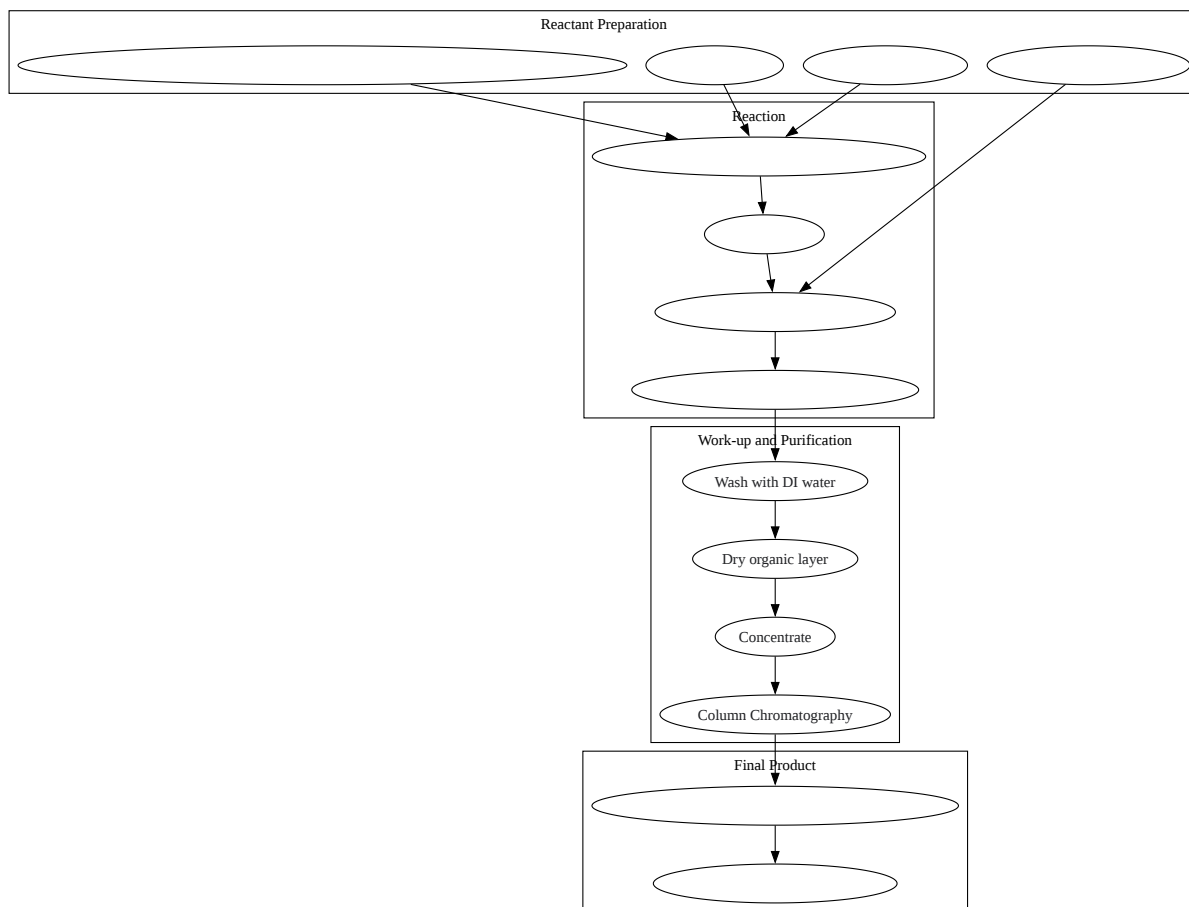
Protocol 1: Synthesis of Spiropyran Hexyl Methacrylate (SPHMA) Monomer

This protocol describes the esterification of a hydroxyl-functionalized spiropyran with methacryloyl chloride to yield the polymerizable SPHMA monomer.

Procedure:

- In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(6-hydroxyhexyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-benzopyran] (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with deionized water (3 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- Collect the fractions containing the desired product and remove the solvent to yield pure SPHMA monomer.
- Characterize the final product by NMR and FTIR spectroscopy.



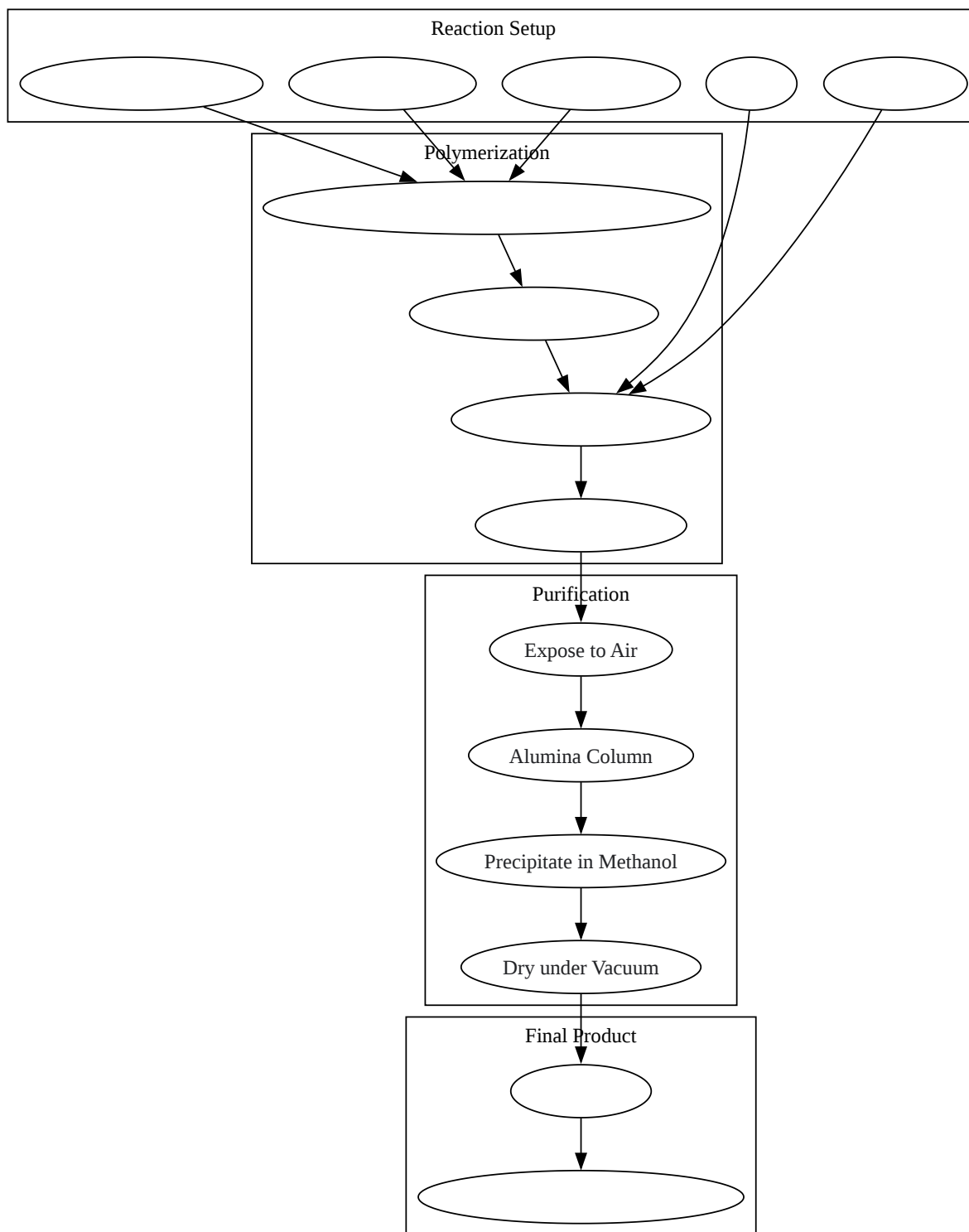
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Protocol 2: Polymerization of SPHMA by Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the synthesis of poly(**spiropyran hexyl methacrylate**) (pSPHMA) using a controlled radical polymerization technique.

Procedure:

- In a Schlenk flask, add the SPHMA monomer (e.g., 100 eq), ethyl α -bromoisobutyrate (EBiB) initiator (1.0 eq), and a stir bar.
- Add the desired solvent (e.g., toluene or THF).
- In a separate vial, add the copper(I) bromide (CuBr) catalyst (1.0 eq) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) ligand (1.0 eq).
- Seal both the Schlenk flask and the vial and deoxygenate the contents by subjecting them to three freeze-pump-thaw cycles.
- Under a positive pressure of nitrogen, transfer the catalyst/ligand mixture to the monomer/initiator solution.
- Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
- Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), taking aliquots periodically to monitor conversion by ^1H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
- To quench the reaction, cool the flask to room temperature and expose the mixture to air.
- Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.
- Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.



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Protocol 3: Fabrication of pSPHMA Thin Films

This protocol describes the fabrication of thin polymer films on a solid substrate using spin coating.

Procedure:

- Prepare a solution of pSPHMA in a suitable solvent (e.g., toluene or THF) at a specific concentration (e.g., 1-5 wt%).
- Ensure the substrate (e.g., silicon wafer or glass slide) is clean by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
- Place the substrate on the spin coater chuck and ensure it is centered.
- Dispense a small amount of the polymer solution onto the center of the substrate.
- Start the spin coater. A typical two-step process is:
 - Step 1 (Spread): 500 rpm for 10 seconds.
 - Step 2 (Thin): 2000-4000 rpm for 30-60 seconds.
- After spinning, carefully remove the substrate and bake it on a hotplate at a temperature below the polymer's glass transition temperature (e.g., 60-80 °C) for 10-15 minutes to remove any residual solvent.
- The resulting film should be uniform and transparent.

Characterization Methods

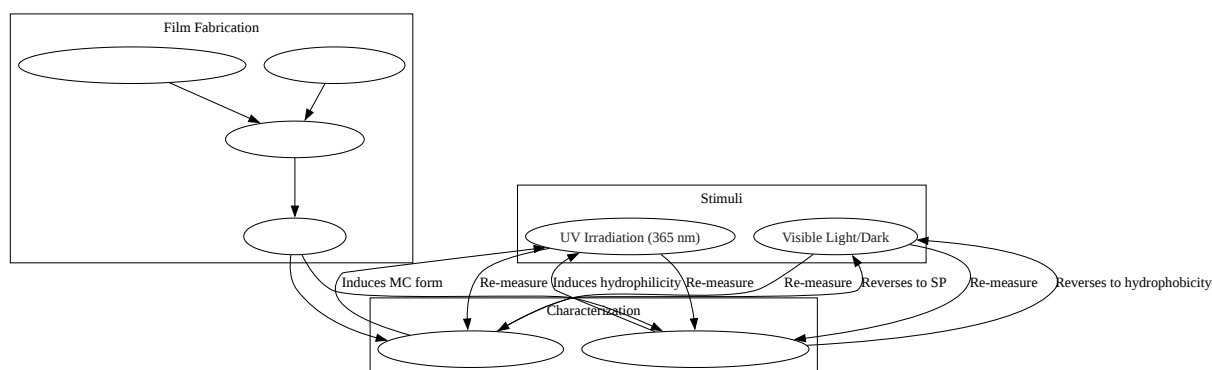
Method 1: UV-Vis Spectroscopy for Photochromic Characterization

- Place the pSPHMA-coated substrate in the sample holder of a UV-Vis spectrophotometer.
- Record the absorption spectrum in the range of 300-800 nm. This represents the initial, colorless spiropyran state.

- Irradiate the film with a UV lamp (e.g., 365 nm) for a set period (e.g., 1-5 minutes).
- Immediately record the absorption spectrum again. A new absorption band in the visible region (typically 550-600 nm) should appear, corresponding to the colored merocyanine form.
- To observe the reverse isomerization, irradiate the film with a visible light source or leave it in the dark and record the spectra at different time intervals until the visible absorption band disappears.

Method 2: Contact Angle Goniometry for Wettability Analysis

- Place the pSPHMA-coated substrate on the stage of a contact angle goniometer.
- Carefully dispense a small droplet (e.g., 2-5 μL) of deionized water onto the surface.
- Measure the static contact angle. This is the contact angle of the surface in its initial (spiropyran) state.
- Irradiate the surface with a UV lamp (365 nm) for 5-10 minutes.
- Dispense a new water droplet on the irradiated area and measure the contact angle again. A decrease in the contact angle indicates an increase in surface hydrophilicity due to the conversion to the polar merocyanine form.
- To test for reversibility, expose the film to visible light for 10-20 minutes and re-measure the contact angle, which should return to a value close to the initial measurement.



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Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of pSPHMA films.

Table 1: Photochromic Properties of pSPHMA Films

Property	Spiropyran (SP) Form	Merocyanine (MC) Form
Appearance	Colorless / Pale Yellow	Colored (e.g., Purple/Blue)
λ_{max} (in film)	~350 nm	~560-590 nm
Photo-coloration Time (UV)	-	1-5 minutes
Photo-decoloration Time (Vis)	5-20 minutes	-

Table 2: Reversible Wettability of pSPHMA Films

Surface State	Irradiation Condition	Water Contact Angle (°)
Initial (Hydrophobic)	None (Dark-adapted)	85° - 95°
Hydrophilic	UV Light (365 nm, 10 min)	65° - 75° ^[7]
Reverted (Hydrophobic)	Visible Light (20 min)	80° - 90°
Change in Contact Angle ($\Delta\theta$)	UV vs. Dark	~10° - 20° ^[7]

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